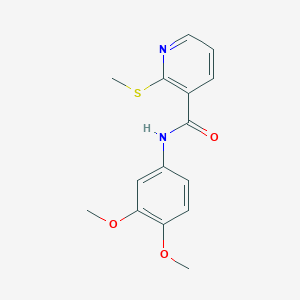

N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide

Description

N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide is a nicotinamide derivative characterized by a 3,4-dimethoxyphenyl group attached via an amide linkage and a methylthio (-SCH₃) substituent at the 2-position of the pyridine ring. Such structural features are critical in determining biological activity, stability, and reactivity compared to related compounds.

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-methylsulfanylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-19-12-7-6-10(9-13(12)20-2)17-14(18)11-5-4-8-16-15(11)21-3/h4-9H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJULVDLGNGIED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=C(N=CC=C2)SC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001326530 | |

| Record name | N-(3,4-dimethoxyphenyl)-2-methylsulfanylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832877 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

765285-31-2 | |

| Record name | N-(3,4-dimethoxyphenyl)-2-methylsulfanylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide typically involves the reaction of 3,4-dimethoxyaniline with 2-chloronicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with methylthiolating agents such as methylthiol chloride to obtain the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of substituted nicotinamides.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in modulating biological pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating enzyme activity and signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes or cancer cell proliferation.

Comparison with Similar Compounds

Research Findings and Implications

- Stability vs. Reactivity : The target compound’s lower thermal stability compared to halogenated derivatives may limit high-temperature applications but enhance reactivity in solution-phase reactions.

- Solubility : Enhanced polarity from methoxy groups could make it preferable for aqueous formulations compared to halogenated analogs.

- Synthetic Optimization : Adjusting reaction conditions (e.g., solvent polarity, coupling agents) may mitigate purification challenges inferred from structural analogs .

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a nicotinamide backbone with a methylthio group and a dimethoxyphenyl substituent. This unique structure contributes to its pharmacological properties. The molecular formula can be represented as CHNOS.

The compound's biological activity is primarily attributed to its interaction with specific molecular targets and pathways:

- Enzyme Modulation : It may inhibit enzymes involved in inflammatory processes or cancer cell proliferation, potentially affecting pathways related to cell growth and apoptosis .

- Receptor Interaction : The compound has been studied for its effects on metabotropic glutamate receptors (mGluRs), which are implicated in various central nervous system disorders .

Anticancer Activity

Research indicates that this compound exhibits antitumor effects . A study evaluated its antiproliferative activity against various cancer cell lines, showing significant inhibition of cell growth. The mechanism may involve the induction of apoptosis through modulation of signaling pathways associated with cell survival .

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory properties. By inhibiting specific enzymes involved in inflammatory pathways, it may reduce the production of pro-inflammatory cytokines, contributing to therapeutic effects in conditions characterized by inflammation .

Antimicrobial Properties

Preliminary studies suggest that this compound may also possess antimicrobial activity , although further research is needed to confirm these effects and elucidate the underlying mechanisms .

In Vitro Studies

- Antiproliferative Activity : A study conducted on various human cancer cell lines demonstrated that this compound significantly inhibited cell proliferation in a dose-dependent manner. The IC50 values varied across different cell types, indicating selective cytotoxicity .

- Mechanism Elucidation : Investigations into the compound's mechanism revealed that it activates apoptotic pathways while downregulating anti-apoptotic proteins, suggesting a dual mechanism of action involving both direct cytotoxicity and modulation of survival signaling .

In Vivo Studies

Research involving animal models has shown promising results regarding the therapeutic potential of this compound. In rodent models of cancer, administration of the compound resulted in tumor size reduction and improved survival rates compared to control groups .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.